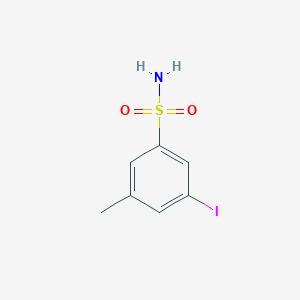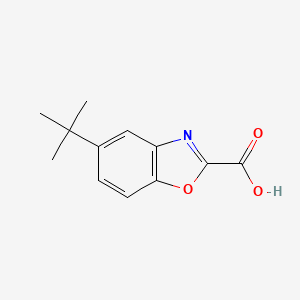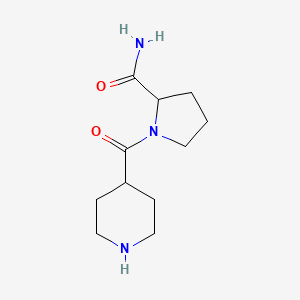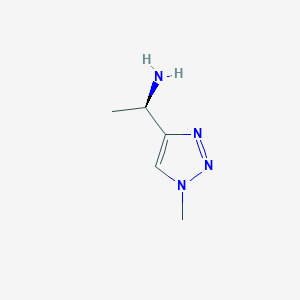
2-Formamidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formamidopentanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of pentanoic acid, where the amino group is formylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidopentanoic acid typically involves the formylation of an amino acid derivative. One common method is the reaction of pentanoic acid with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formamidopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an amino group, yielding amino acid derivatives.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amino acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Formamidopentanoic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound can also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Formylpentanoic acid: Similar in structure but lacks the formamide group.
Pentanoic acid: The parent compound without the formylation.
2-Aminopentanoic acid: Contains an amino group instead of the formyl group.
Uniqueness: 2-Formamidopentanoic acid is unique due to the presence of both the formyl and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its formyl group also provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2-formamidopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clé InChI |
SPPVMYHDPUFDCA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)






![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)

